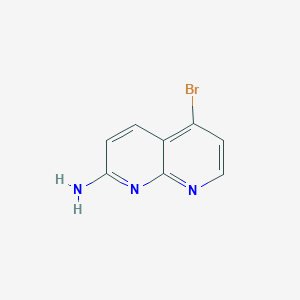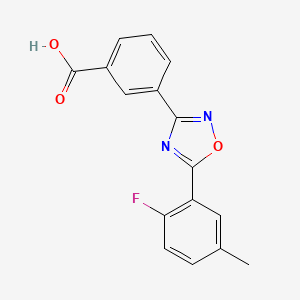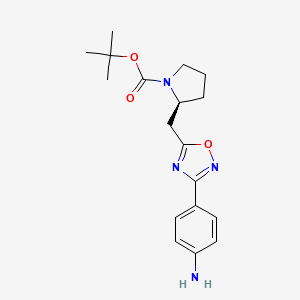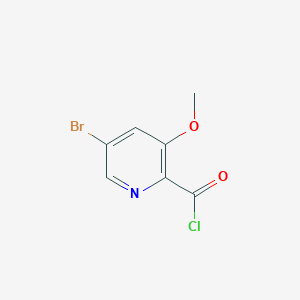
5-Bromo-1,8-naphthyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1,8-naphthyridin-2-amine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,8-naphthyridin-2-amine typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) . Another approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form 1,8-naphthyridine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of metal-catalyzed synthesis and eco-friendly approaches, such as reactions in water under air atmosphere, are being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
5-Bromo-1,8-naphthyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups into the naphthyridine ring .
科学的研究の応用
5-Bromo-1,8-naphthyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 5-Bromo-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. For instance, it can form complexes with metal ions, leading to quenching of fluorescence emission. This property is utilized in the development of chemosensors for detecting anions like cyanide . The compound’s biological activities are attributed to its ability to interfere with cellular processes, such as inhibiting bacterial enzymes .
類似化合物との比較
Similar Compounds
1,5-Naphthyridine: Another isomer of naphthyridine with similar biological activities.
1,6-Naphthyridine: Known for its anticancer properties.
1,7-Naphthyridine: Used in the development of fluorescent probes.
Uniqueness
5-Bromo-1,8-naphthyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H6BrN3 |
|---|---|
分子量 |
224.06 g/mol |
IUPAC名 |
5-bromo-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C8H6BrN3/c9-6-3-4-11-8-5(6)1-2-7(10)12-8/h1-4H,(H2,10,11,12) |
InChIキー |
CVHRCVWWFNSQJK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC2=NC=CC(=C21)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6aR,9R)-7-Allyl-N9-(3-(dimethylamino)propyl)-N4-ethyl-N9-(ethylcarbamoyl)-6a,7,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxamide](/img/structure/B12954869.png)













